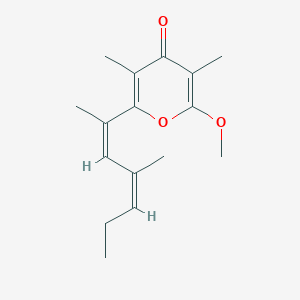

Isoplacidene A

Description

Significance of Marine Natural Products in Chemical Biology

The marine environment, covering the majority of our planet, is a vast and largely untapped reservoir of biodiversity. nih.govmdpi.com This biodiversity translates into an immense chemical diversity, with marine organisms producing a wide array of secondary metabolites. mdpi.comuniv-cotedazur.eu These marine natural products (MNPs) often possess unique and complex chemical structures, distinct from their terrestrial counterparts. nih.govuniv-cotedazur.eu This structural novelty is a key reason for the significant interest in MNPs within the field of chemical biology.

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The novel scaffolds of MNPs provide an invaluable resource for developing new chemical probes and potential therapeutic agents. nih.govrushim.ru In fact, a significant portion of newly discovered drugs have origins in natural products or are designed based on their structures. nih.gov Marine-derived compounds have shown a higher incidence of significant bioactivity in preclinical screens compared to terrestrial samples, highlighting their potential in drug discovery. nih.gov The exploration of MNPs has already yielded approved drugs for various diseases, and many more are in clinical development. univ-cotedazur.eunih.gov

Overview of Pyrone Polyketides and Related Natural Products

Pyrone polyketides are a large and structurally diverse class of natural products characterized by the presence of a pyrone ring, which can exist as either an α-pyrone or a γ-pyrone isomer. eurekaselect.comnio.res.in These compounds are biosynthesized by a wide range of organisms, including bacteria, fungi, and marine invertebrates, through the polyketide synthase (PKS) pathway. researchgate.netasm.org Marine organisms, in particular, are a prolific source of pyrone-containing metabolites. eurekaselect.comnio.res.in

These compounds exhibit a broad spectrum of biological activities, including antibiotic, antifungal, cytotoxic, and neurotoxic properties. eurekaselect.comnio.res.in The structural diversity within this class is vast, ranging from simple monocyclic pyrones to complex polycyclic structures, often adorned with various functional groups. researchgate.netmdpi.com A notable subgroup of pyrone polyketides are the polypropionates, which are characterized by a carbon skeleton derived from the repeated condensation of propionate (B1217596) units and are frequently produced by marine molluscs. eurekaselect.comresearchgate.net

Historical Context of Isoplacidene A Discovery and Initial Characterization

This compound is a γ-pyrone polypropionate that was first identified as a constituent of the marine sacoglossan mollusc Plakobranchus ocellatus. thieme-connect.deebin.pub This sea slug is known for its ability to sequester functional chloroplasts from the algae it consumes, a phenomenon known as kleptoplasty. nih.govresearchgate.net The initial investigation into the chemical constituents of these molluscs led to the isolation and characterization of a family of related polypropionates. ijarbs.comresearchgate.net

The structural elucidation of this compound and its isomers, such as placidene A, was accomplished through spectroscopic techniques. thieme-connect.deacs.org Further research has explored the photochemical relationship between these related compounds, demonstrating that some can be interconverted through photoisomerization. acs.orgunisa.it The biosynthesis of these complex molecules is of significant interest, with evidence suggesting that in some cases, the actual producers are symbiotic bacteria associated with the marine organisms from which the compounds are isolated. eurekaselect.comresearchgate.net

Detailed Research Findings

| Property | Value |

| Molecular Formula | C22H30O5 |

| Chemical Class | γ-Pyrone Polypropionate |

| Source Organism | Plakobranchus ocellatus |

| Related Compounds | Placidene A, Isoplacidene B |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(2Z,4Z)-4-methylhepta-2,4-dien-2-yl]pyran-4-one |

InChI |

InChI=1S/C16H22O3/c1-7-8-10(2)9-11(3)15-12(4)14(17)13(5)16(18-6)19-15/h8-9H,7H2,1-6H3/b10-8-,11-9- |

InChI Key |

LPDSVBCPAZAWDN-WGEIWTTOSA-N |

Isomeric SMILES |

CC/C=C(/C)\C=C(\C)/C1=C(C(=O)C(=C(O1)OC)C)C |

Canonical SMILES |

CCC=C(C)C=C(C)C1=C(C(=O)C(=C(O1)OC)C)C |

Synonyms |

isoplacidene A placidene A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Isoplacidene a

Biological Sources of Isoplacidene A and Related Compounds

This compound is part of a family of structurally related polyketides known as highly unsaturated pyrone polyketides (HUPPs). thieme-connect.de These compounds are characterized by a high degree of unsaturation, which can be present as conjugated polyene systems or complex ring structures. thieme-connect.de The natural origins of this compound are primarily linked to marine organisms, specifically certain molluscs and the microorganisms they associate with.

Sacoglossan Molluscs

This compound and its isomers have been identified in sacoglossan molluscs, a group of sea slugs known for their ability to sequester chloroplasts from the algae they consume. One notable source is the sacoglossan mollusc Placida cremoniana. marinespecies.orgseaslugforum.netopistobranquis.info These molluscs often contain a variety of polypropionate-derived metabolites. researchgate.net

The presence of this compound in these organisms is linked to photochemical transformations of other related polyketides. researchgate.netacs.org For instance, research has shown that Cyercene A can be converted to Placidene A and this compound through photoisomerization with sunlight. researchgate.netacs.orgresearchgate.net This suggests that environmental factors, such as light exposure, play a crucial role in the chemical diversity observed within these molluscs. researchgate.net

Placida cremoniana itself is a species with a wide-ranging, almost circumtropical distribution, found in the Mediterranean Sea, as well as the Atlantic, Pacific, and Indian Oceans. seaslugforum.netopistobranquis.infowaterdogphotographyblog.com However, recent molecular studies suggest that what was once considered a single species is actually a complex of multiple distinct species, each with potential variations in their chemical profiles. waterdogphotographyblog.com

Microbial Origins (e.g., Streptomyces strains, marine fungi)

While sacoglossan molluscs are a direct biological source, there is strong evidence to suggest that the ultimate producers of many marine natural products, including polyketides, are associated microorganisms. frontiersin.orgfrontiersin.org Marine microbes, such as bacteria and fungi, are prolific producers of secondary metabolites. ekb.egresearchgate.net

The genus Streptomyces, a type of actinomycete bacteria, is particularly renowned for its ability to produce a vast array of bioactive compounds, including thousands of polyketides. researchgate.netscielo.brmdpi.com Marine-derived Streptomyces are considered a rich, and still largely untapped, source of novel chemical structures. ekb.egscielo.brmdpi.comnih.govfrontiersin.org These bacteria can be found in various marine environments, including sediments and in symbiotic relationships with invertebrates. mdpi.comnih.gov

Similarly, marine-derived fungi are a significant source of polyketides. researchgate.netnih.gov Fungi from the genus Penicillium, for example, are known to produce a diverse range of bioactive compounds. nih.gov The chemical investigation of these microbial sources often leads to the discovery of new and complex molecules. frontiersin.orgnih.gov Although direct isolation of this compound from a microbial culture has not been explicitly detailed in the provided context, the biosynthetic pathways for similar polyketides are well-established in these microorganisms. thieme-connect.de It is often hypothesized that the polyketides found in host organisms like molluscs are in fact produced by their microbial symbionts. frontiersin.orgfrontiersin.org

Advanced Chromatographic Techniques for Isolation

The isolation of pure natural products like this compound from complex biological extracts is a significant challenge. rroij.com It requires a multi-step process involving extraction, fractionation, and purification, with chromatography being the cornerstone technique. rroij.comrsc.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of marine natural products. rsc.orgnih.gov It is particularly crucial in the final stages of isolation to obtain pure compounds. mdpi.com Reversed-phase HPLC (RP-HPLC) is frequently used, where a non-polar stationary phase is used with a polar mobile phase. mdpi.comnih.gov

The process for isolating polyketides from marine sources typically involves:

Extraction: The biological material (e.g., sponge or mollusc tissue) is extracted with organic solvents like methanol, dichloromethane, or ethyl acetate (B1210297). mdpi.comnih.govresearchgate.net

Initial Fractionation: The crude extract is then subjected to preliminary separation techniques like vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) over silica (B1680970) gel. mdpi.com This step separates the complex mixture into less complex fractions.

Final Purification: The targeted fractions are then purified using HPLC, often requiring multiple rounds with different solvent systems to yield the pure polyketide. mdpi.comnih.gov For example, the isolation of related polyketides has been achieved using RP-HPLC with mobile phases consisting of methanol/water or ethyl acetate/hexane mixtures. mdpi.comnih.gov

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful method for analyzing and identifying metabolites in complex mixtures, a process often referred to as metabolic fingerprinting. frontiersin.orgnih.govnih.gov This technique allows for the detection of compounds at very low concentrations and provides valuable information on their mass, which aids in their identification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Polyketide Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital analytical technique used in the study of natural products. rsc.orgnih.gov While less common than LC-MS for large, non-volatile polyketides, it is highly effective for analyzing smaller, more volatile metabolites or for derivatized compounds. nih.govnih.gov

In the context of polyketide analysis, GC-MS can be used to:

Profile the metabolic composition of an extract. nih.gov

Identify known compounds by comparing their mass spectra to libraries.

Elucidate the structure of new compounds.

For non-volatile compounds containing functional groups like alcohols or acids, a derivatization step is often required before GC-MS analysis. nih.gov This process, for instance using silylating agents, converts the compounds into more volatile derivatives suitable for gas chromatography. nih.gov GC-MS has been successfully used to analyze metabolites from marine Streptomyces and fungi, which are known producers of polyketides. researchgate.netscielo.brnih.gov

Strategies for Isolation of Degradation-Prone Metabolites

This compound and its relatives are examples of compounds that can be susceptible to degradation, particularly due to their unsaturated nature. thieme-connect.de The chemical stability of a natural product is a critical factor during the isolation process. microtrac.com Instability can be caused by factors such as pH changes, oxidation, hydrolysis, temperature, and light exposure. microtrac.comnih.govnih.gov

Strategies to mitigate the degradation of sensitive metabolites include:

Mild Extraction and Isolation Conditions: Maceration at room temperature is a gentle extraction method, though it can be time-consuming. rsc.org Avoiding high temperatures during solvent evaporation is crucial to prevent thermal degradation. researchgate.net

Rapid Processing: Minimizing the time between collection of the biological material and extraction can prevent enzymatic degradation of target compounds. rsc.org

Inert Atmosphere: For compounds prone to oxidation, performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. microtrac.com

Light Protection: As this compound is formed via photoisomerization, controlling light exposure during isolation is critical to prevent unwanted photochemical reactions and degradation. researchgate.netacs.orgresearchgate.net Amber-colored glassware and avoiding direct sunlight are common precautions.

pH Control: Maintaining an appropriate pH throughout the isolation process can prevent acid- or base-catalyzed degradation.

By employing these advanced chromatographic techniques and carefully considering the chemical stability of the target molecules, researchers can successfully isolate and characterize challenging natural products like this compound.

Biosynthetic Pathways and Biogenetic Hypotheses of Isoplacidene a

Proposed Biosynthetic Origins of Isoplacidene A

The biosynthesis of this compound is believed to follow a complex pathway involving polyene precursors, photochemical reactions, and the involvement of reactive oxygen species.

The carbon skeleton of this compound is proposed to originate from a linear polyene precursor, a hallmark of many polyketide-derived natural products. researchgate.net These polyenes are assembled by PKSs from simple building blocks like acetate (B1210297) and propionate (B1217596). mdpi.com The formation of the cyclic structures within this compound is thought to occur through a series of cyclization cascades of the polyene intermediate. nih.govresearchgate.net These cascades can be initiated by enzymatic catalysis, which pre-organizes the linear precursor into a conformation that facilitates the formation of multiple carbon-carbon bonds in a single, concerted step. nih.gov The stereochemistry of the resulting cyclic system is precisely controlled by the enzyme's active site. nih.gov

A key hypothesis in the biosynthesis of this compound involves a photochemical relationship with other related polyketides, particularly Cyercene A. unisa.it It has been proposed and demonstrated in vitro that this compound can be formed from Cyercene A through a photochemical rearrangement. unisa.itriss.kr This type of transformation is not uncommon in the biosynthesis of marine polypropionates, where light can induce rearrangements of a common precursor to generate a diversity of related structures. researchgate.net These photochemical conversions often involve pericyclic reactions, such as electrocyclizations, which are influenced by the stereochemistry and conformation of the polyene precursor. researchgate.net

The biosynthesis of this compound is also hypothesized to involve singlet oxygen (¹O₂). unisa.itriss.kr Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can be generated through photosensitization. mdpi.comhoriba.com In a biological context, molecules like chlorophyll (B73375) can act as photosensitizers, absorbing light energy and transferring it to ground-state triplet oxygen (³O₂) to produce singlet oxygen. rsc.org This reactive species can then participate in various chemical reactions, including cycloadditions with double bonds present in the polyene precursors. rsc.org The involvement of singlet oxygen could explain the formation of specific oxygenated functionalities and cyclic ether systems within the structure of this compound. unisa.itriss.kr

Photochemical Interconversion Pathways (e.g., from Cyercene A)

Enzymatic Contributions to Biosynthesis

While photochemical reactions are believed to play a significant role, the initial assembly of the polyketide backbone and subsequent modifications are undoubtedly under enzymatic control. mdpi.com PKSs are responsible for constructing the linear polyene precursor with precise control over its length and the stereochemistry of any chiral centers introduced during chain elongation. mdpi.comnih.gov

Following the assembly of the polyketide chain, various "tailoring" enzymes are likely involved in modifying the structure. These can include:

Cytochrome P450 monooxygenases: These enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations and epoxidations, which could be involved in forming some of the oxygenated features of this compound. frontiersin.orgnih.gov

Dehydratases and Reductases: As part of the PKS modules, these enzymes control the level of saturation in the polyketide backbone. researchgate.netmdpi.com

Cyclases: Specific enzymes may catalyze the cyclization of the polyene precursor, guiding the formation of the ring systems. nih.gov

The interplay between these enzymatic steps and subsequent photochemical events likely dictates the final structure of this compound. The enzymes provide the necessary linear precursor, and light-mediated reactions, possibly in conjunction with other enzymes, drive the final cyclizations and rearrangements. researchgate.net

Application of Isotopic Labeling Methods in Biosynthetic Studies

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways. beilstein-journals.org By feeding organisms with precursors enriched with stable isotopes (e.g., ¹³C or ²H), researchers can trace the incorporation of these labeled atoms into the final natural product. nih.gov Analysis of the labeling pattern in the isolated compound, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), provides direct evidence for the biosynthetic building blocks and the sequence of their assembly. mdpi.combeilstein-journals.org

In the context of polyketide biosynthesis, feeding experiments with [1-¹³C]acetate, [2-¹³C]acetate, or [¹³C-methyl]methionine can reveal:

The origin of the carbon backbone from acetate units. beilstein-journals.org

The location of starter and extender units. nih.gov

The positions of any C-methyl groups derived from propionate or methionine. mdpi.com

While specific isotopic labeling studies on this compound are not extensively detailed in the provided search results, this methodology has been fundamental in establishing the polyketide origin of related marine natural products. mdpi.com Such studies have confirmed that the carbon skeletons of many marine polyethers are derived from acetate and propionate units via PKS pathways. mdpi.com

Chemical Synthesis Strategies for Isoplacidene a and Analogs

Historical Perspectives on Pyrone Polyketide Total Synthesis

The total synthesis of pyrone-containing polyketides has been a longstanding area of interest for synthetic chemists. thieme-connect.deresearchgate.neteurekaselect.com These natural products, characterized by a high degree of unsaturation and often a polyene chain, have motivated the development of novel synthetic methods. thieme-connect.deresearchgate.net Historically, the synthesis of these molecules was considered a formidable challenge due to their structural complexity, including numerous asymmetric centers. thieme-connect.de

Polyketides are a diverse class of natural products biosynthesized by polyketide synthases (PKSs). nih.govacs.orgbeilstein-journals.org The biosynthesis involves repeated Claisen-type condensations of acyl-CoA starter units with malonyl-CoA-derived extender units. beilstein-journals.orgmdpi.com This process, akin to fatty acid biosynthesis, builds a poly-β-keto intermediate that undergoes cyclization and other modifications to yield the final product. beilstein-journals.orgpnas.org The pyrone ring itself is typically formed through the cyclization of a triketide intermediate. nih.govacs.org

The evolution of synthetic strategies has been influenced by a deeper understanding of these biosynthetic pathways. Early efforts often relied on linear sequences, which were lengthy and inefficient. The advent of powerful transition-metal-catalyzed cross-coupling reactions and other methodologies has enabled more convergent and efficient approaches. thieme-connect.de Furthermore, the recognition that many of these natural products might arise from pericyclic or ionic reaction cascades of polyene precursors has led to the development of elegant biomimetic syntheses. thieme-connect.deacs.org

A significant breakthrough in the field was the realization that complex structures like the SNF compounds could be formed through an 8π-6π electrocyclization cascade. thieme-connect.de This hypothesis, postulating a highly reactive polyene intermediate, has been a guiding principle in the design of many total syntheses. thieme-connect.deresearchgate.net

Total Synthesis Approaches to Isoplacidene A and Related Molecules

Convergent Synthesis Methodologies

In the context of pyrone polyketides, a convergent strategy might involve the synthesis of the pyrone-containing "head group" and the polyene "tail" as separate fragments. thieme-connect.de These fragments can then be joined using a variety of coupling reactions, such as those catalyzed by transition metals. thieme-connect.denih.gov For instance, a Stille or Suzuki coupling could be employed to connect a vinyl stannane (B1208499) or boronic acid derivative of one fragment with a vinyl halide or triflate of the other.

A key advantage of this approach is that it allows for the late-stage introduction of structural diversity. By synthesizing a variety of different fragments, chemists can generate a library of analogs for structure-activity relationship studies. This is particularly valuable in the development of new therapeutic agents.

The table below illustrates a conceptual convergent synthesis of a pyrone polyketide.

| Fragment A (Head Group) | Fragment B (Tail Group) | Coupling Reaction | Key Intermediate |

| Pyrone with a reactive handle (e.g., vinyl iodide) | Polyene with a reactive handle (e.g., vinyl stannane) | Stille Coupling | Coupled Polyene |

This modular approach has been successfully applied to the synthesis of numerous complex natural products, demonstrating its power and versatility. nih.govrsc.org

Cascade Reaction Strategies (e.g., Electrocyclization)

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org20.210.105nih.gov These reactions are highly efficient, leading to a rapid increase in molecular complexity from simple starting materials. 20.210.105rsc.org They are often inspired by biosynthetic pathways, where enzymes orchestrate complex transformations in a highly controlled manner.

A prominent cascade reaction in the synthesis of pyrone polyketides is the electrocyclization of a polyene precursor. thieme-connect.deresearchgate.netuh.edu Specifically, an 8π-6π electrocyclization cascade has been proposed as a key step in the biosynthesis of several related natural products. thieme-connect.de This process involves the thermal or photochemical cyclization of a linear tetraene to form a bicyclo[4.2.0]octadiene ring system. thieme-connect.deuh.edu

The feasibility of such a cascade has been demonstrated in the laboratory, providing strong support for its role in the natural world. thieme-connect.de For example, a tetraene intermediate can be generated in situ via a cross-coupling reaction, which then spontaneously undergoes the 8π-6π electrocyclization cascade to yield the core structure of the target molecule. thieme-connect.de

This strategy has been a cornerstone in the total synthesis of several highly unsaturated pyrone polyketides. thieme-connect.de The stereochemical outcome of the electrocyclization is governed by the Woodward-Hoffmann rules, and the reaction can often be controlled to produce a single diastereomer. uh.edu

The following table summarizes a typical electrocyclization cascade in pyrone polyketide synthesis.

| Precursor | Reaction Conditions | Key Intermediate(s) | Final Product |

| Linear Octatetraene | Thermal | Cyclooctatriene | Bicyclo[4.2.0]octadiene |

The elegance and efficiency of cascade reactions make them a powerful tool for the synthesis of complex natural products like this compound. 20.210.105nih.gov

Biomimetic Synthetic Routes

Biomimetic synthesis is a strategy that seeks to mimic the way nature constructs complex molecules. nih.govnumberanalytics.comwiley-vch.de By studying the biosynthetic pathways of natural products, chemists can gain insights into how to design more efficient and elegant synthetic routes. nih.govresearchgate.netpkusz.edu.cn This approach often leads to the discovery of novel reactions and strategies that might not have been considered otherwise.

In the context of this compound and related pyrone polyketides, a biomimetic approach would focus on replicating the key steps of their biosynthesis in the laboratory. nih.govnih.gov As previously mentioned, these molecules are believed to be formed from polyketide precursors through a series of enzyme-catalyzed reactions. nih.govacs.orgbeilstein-journals.org

A key feature of many pyrone polyketide biosyntheses is the formation of the pyrone ring from a linear polyketide chain. beilstein-journals.orgnih.govd-nb.info Synthetic chemists have developed methods to mimic this process, often using acid or base catalysis to promote the cyclization of a synthetic polyketo-ester. researchgate.net

Another important biomimetic strategy for this class of molecules is the use of electrocyclization reactions to construct the polycyclic core. acs.orguh.edu As discussed in the previous section, the proposed 8π-6π electrocyclization cascade is a prime example of a biomimetic reaction that has been successfully employed in total synthesis. thieme-connect.de

The following table outlines a hypothetical biomimetic synthesis of a pyrone polyketide.

| Biosynthetic Precursor | Key Biosynthetic Step | Synthetic Mimic | Reagents/Conditions |

| Linear Polyketide Chain | Enzymatic Cyclization | Intramolecular Condensation | Acid or Base |

| Polyene Intermediate | Enzymatic Electrocyclization | Thermal Electrocyclization | Heat |

By drawing inspiration from nature, chemists can develop powerful new strategies for the synthesis of complex and biologically important molecules. nih.govnumberanalytics.com

Stereoselective Synthesis Methodologies

The stereoselective synthesis of this compound and its analogs is a critical aspect of their total synthesis, as their biological activity is often highly dependent on their three-dimensional structure. These molecules contain multiple stereocenters, and controlling their relative and absolute configuration is a major challenge.

Chemists have developed a wide array of stereoselective methods to address this challenge. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches.

In a substrate-controlled approach, the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. This is often seen in the reactions of cyclic compounds, where the conformation of the ring can favor attack from one face over the other.

An auxiliary-controlled approach involves the temporary attachment of a chiral auxiliary to the substrate. The auxiliary directs the stereochemistry of a reaction and is then removed. This has been a widely used strategy in asymmetric synthesis.

A catalyst-controlled approach employs a chiral catalyst to control the stereochemical outcome of a reaction. This is a highly attractive strategy as only a small amount of the chiral catalyst is needed to generate a large amount of the desired enantiomer. A variety of chiral catalysts have been developed, including those based on transition metals and organocatalysts.

For the synthesis of polypropionate-derived macrolides, such as the placidenes, methods like asymmetric crotylation have been employed for the stereocontrolled construction of the carbon skeleton. nih.gov

The following table provides examples of stereoselective reactions that could be used in the synthesis of this compound.

| Reaction Type | Stereocontrol Method | Example |

| Aldol (B89426) Addition | Chiral Auxiliary | Evans Aldol Reaction |

| Alkylation | Chiral Catalyst | Asymmetric Alkylation with a Chiral Phase-Transfer Catalyst |

| Reduction | Chiral Catalyst | Noyori Asymmetric Hydrogenation |

| Dihydroxylation | Chiral Ligand | Sharpless Asymmetric Dihydroxylation |

The development of new and more efficient stereoselective methods remains an active area of research in organic chemistry.

Organocatalysis in Pyrone Polyketide Synthesis

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. nih.govmdpi.com It has emerged as a powerful tool in organic synthesis, offering a complementary approach to traditional metal-based catalysis. nih.govnih.gov Organocatalysts are often less sensitive to air and moisture than their metal-based counterparts, and they are generally considered to be more environmentally friendly. rsc.org

In the synthesis of pyrone polyketides, organocatalysis can be employed in a variety of ways. For example, chiral amines or phosphoric acids can be used to catalyze asymmetric reactions, such as aldol additions or Michael additions, to create stereocenters with high enantioselectivity. nih.gov

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that have been used to synthesize pyrones. rsc.org NHCs can catalyze the [3+3] annulation of various starting materials to form the pyrone ring in a single step. rsc.org This approach is highly atom-economical and can provide access to a wide range of substituted pyrones.

The use of organocatalysis in the synthesis of pyrone polyketides is a relatively new but rapidly growing area of research. researchgate.netrsc.org As new organocatalytic methods are developed, they are likely to play an increasingly important role in the construction of these complex natural products.

The table below highlights some organocatalytic reactions relevant to pyrone synthesis.

| Reaction Type | Organocatalyst | Substrates | Product |

| [3+3] Annulation | N-Heterocyclic Carbene (NHC) | Ynals and 1,3-Dicarbonyls | Substituted α-Pyrones |

| Hydration/Cyclization | Secondary Amine (e.g., Morpholine) | Skipped Diynones | γ-Pyrones. researchgate.net |

| Diels-Alder Reaction | Chiral Imidazolidinone | Dienes and Dienophiles | Chiral Cycloadducts |

The continued development of organocatalytic methods will undoubtedly lead to new and more efficient ways to synthesize this compound and other important pyrone-containing natural products.

Challenges and Advancements in Synthetic Methodology

The total synthesis of this compound is intrinsically linked to the synthesis of its precursor, Cyercene A, from which it is derived through a photochemical isomerization process. acs.orgnih.govresearchgate.net Consequently, the primary challenges and advancements in the synthetic methodology for this compound are centered on the efficient and stereocontrolled construction of Cyercene A and the subsequent photoisomerization reaction.

Another key challenge lies in the formation of the α-methoxy-γ-pyrone core, a characteristic feature of this class of compounds. The development of robust and high-yielding methods for the construction of this heterocyclic system has been a major focus of synthetic research in this area.

Advancements in Synthetic Strategies

Recent years have witnessed significant progress in overcoming these challenges, leading to more convergent and stereoselective total syntheses of Cyercene A and, by extension, this compound.

A notable advancement is the development of biomimetic approaches to the α-methoxy-γ-pyrone ring. Sakakura and colleagues have reported a strategy involving the biomimetic cyclization of 3,5-diketo esters. researchmap.jpthieme-connect.comokayama-u.ac.jp This method proceeds via an aldol reaction followed by oxidation to generate the key 3,5-diketo ester intermediate. Subsequent intramolecular transesterification, promoted by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), efficiently yields the desired γ-hydroxy-α-pyrone, which can then be converted to the α-methoxy-γ-pyrone core. thieme-connect.comokayama-u.ac.jp This biomimetic approach offers a mild and effective route to the core structure.

Another powerful advancement has been the implementation of convergent synthetic strategies. Researchers have developed key building blocks that can be coupled late in the synthesis to assemble the target molecule. One such approach utilizes the Stille cross-coupling reaction between an iodovinyl pyrone building block and a suitable vinyl stannane to construct the polyene side chain with high stereocontrol. acs.org This convergent strategy allows for the "dialing-in" of the desired stereochemistry by selecting the appropriate coupling partners, providing a flexible route to various isomers, including the precursors to this compound. acs.org To improve the efficiency of these coupling reactions, optimized conditions, such as Baldwin's variant of the Stille coupling using a cesium fluoride (B91410) additive, have been employed. acs.org

The Photoisomerization Step

Once Cyercene A is synthesized, the final step to obtain this compound is a photoisomerization reaction. acs.orgnih.gov This is typically achieved by exposing a solution of Cyercene A to sunlight or a medium-pressure mercury lamp. acs.org While this transformation mimics the proposed biosynthetic pathway, a challenge lies in controlling the stereochemical outcome. The irradiation of Cyercene A can lead to a mixture of isomers, including placidene A and isocyercene A, in addition to the desired this compound. acs.org The ratio of these products can be influenced by the reaction conditions, such as the solvent and the presence of oxygen. acs.org Further research into controlling the selectivity of this photochemical reaction represents an ongoing area of interest in the synthesis of this compound and its analogs.

Structural Elucidation and Advanced Spectroscopic Analysis of Isoplacidene a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. intertek.com For a molecule with the complexity of Isoplacidene A, a suite of both one-dimensional and two-dimensional NMR experiments is required to assemble the carbon framework and define its stereochemical configuration. anu.edu.au

One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. scribd.com

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their electronic surroundings. Chemical shifts indicate the type of proton (e.g., vinylic, allylic, methyl), integration provides the relative number of protons for each signal, and coupling constants (J-values) reveal information about adjacent, non-equivalent protons. wisc.edu

The ¹³C NMR spectrum shows signals for each unique carbon atom, offering a direct count of non-equivalent carbons. libretexts.org The chemical shifts in the ¹³C spectrum are highly indicative of the carbon's hybridization (sp³, sp², sp) and the presence of attached electronegative atoms, with carbonyl and olefinic carbons resonating significantly downfield. libretexts.orguniversiteitleiden.nl

Detailed ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ Data sourced from related research findings. unisa.it

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |

| 1 | 17.0 | 1.83 (s) |

| 2 | 163.7 | |

| 3 | 114.7 | 6.00 (s) |

| 4 | 175.0 | |

| 5 | 115.8 | |

| 6 | 162.7 | |

| 7 | 37.8 | 2.65 (m) |

| 8 | 130.4 | 5.15 (d, 9.5) |

| 9 | 134.7 | |

| 10 | 40.5 | 2.50 (m) |

| 11 | 26.6 | 1.55 (m) |

| 12 | 34.5 | 1.40 (m) |

| 13 | 10.5 | 0.85 (t, 7.5) |

| 14 | 12.0 | 1.05 (d, 7.0) |

| 15 | 19.9 | 1.60 (s) |

| 16 | 14.1 | 0.95 (d, 7.0) |

| 17 | 170.8 | |

| 18 | 60.4 | 4.15 (q, 7.0) |

| 19 | 14.3 | 1.25 (t, 7.0) |

| 20 | 12.5 | 1.00 (d, 7.0) |

| OMe | 56.4 | 3.70 (s) |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations. scribd.comflinders.edu.au

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wordpress.communi.cz In this compound, COSY spectra would reveal the connectivity within the polypropionate side chain, for example, by showing a correlation between the proton at C-8 and the one at C-7, and between the protons of the ethyl group at C-12 and C-13. unisa.it

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.eduwikipedia.org This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. unisa.it For instance, the proton signal at δ 5.15 would show a cross-peak with the carbon signal at δ 130.4, assigning this pair to C-8.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.educeitec.cz This technique is paramount for connecting the individual spin systems identified by COSY and for placing quaternary (non-protonated) carbons. unisa.it For example, HMBC correlations from the C-1 methyl protons (δ 1.83) to the quaternary carbons C-2 (δ 163.7), C-3 (δ 114.7), and C-4 (δ 175.0) would be instrumental in establishing the structure of the γ-pyrone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other 2D techniques that show through-bond correlations, NOESY identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. columbia.edunanalysis.com This is the primary method for determining the relative stereochemistry of a molecule. researchgate.net For this compound, NOESY data would be used to establish the E/Z geometry of the double bonds in the side chain and the relative configuration of its multiple stereocenters. researchgate.net

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. scribd.com High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the precise molecular weight of this compound. mdpi.com This allows for the calculation of its exact molecular formula, which is a fundamental first step in structural elucidation. intertek.com

Furthermore, tandem mass spectrometry (MS/MS) provides information about the molecule's structure through fragmentation analysis. unisa.it By inducing the molecular ion to break apart and analyzing the masses of the resulting fragments, researchers can deduce the structure of different parts of the molecule and how they are connected. strayos.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scribd.com The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. anu.edu.aumdpi.com

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735 | C=O Stretch | Ester carbonyl |

| ~1655 | C=O Stretch | γ-Pyrone carbonyl |

| ~1580 | C=C Stretch | γ-Pyrone ring |

| ~2950-2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |

| ~1200-1000 | C-O Stretch | Ester and ether linkages |

Expected values are based on typical functional group frequencies and data from related compounds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems (chromophores). anu.edu.auscribd.com The γ-pyrone ring system in this compound, being a conjugated enone, is a strong chromophore that absorbs UV light at a characteristic wavelength. Research on related compounds indicates that this compound would exhibit a maximum absorption (λmax) in the region of 250 nm, which is consistent with its α,β-unsaturated ketone structure within the pyrone ring. acs.org

Integrated Spectroscopic Approaches for Structural Confirmation

The definitive structural elucidation of this compound is not possible through any single analytical method. Instead, it is achieved by the careful integration of all available spectroscopic data. flinders.edu.auresearchgate.net The process is a logical puzzle where each piece of information complements and confirms the others:

HRMS provides the molecular formula (C₂₂H₃₂O₄).

IR and UV-Vis spectroscopy confirm the presence of key functional groups and the core γ-pyrone chromophore. anu.edu.au

¹³C NMR gives a count of all unique carbons, while ¹H NMR details the proton environments.

HSQC links every proton to its attached carbon.

COSY connects the protonated carbons into spin systems, outlining the aliphatic chains.

HMBC links these fragments together and positions the quaternary carbons, building the complete carbon skeleton. unisa.it

Finally, NOESY establishes the three-dimensional arrangement of the atoms, confirming the double bond geometries and the relative stereochemistry. researchgate.net

This integrated approach, combining multiple spectroscopic techniques, allows for the unambiguous and complete assignment of the complex structure of this compound. flinders.edu.auresearchgate.net

Derivatives, Analogs, and Structure Activity Relationship Sar of Isoplacidene a

Systematic Derivatization Strategies

Systematic derivatization of a natural product is a key strategy to explore its chemical space and to generate analogs for biological testing. In the case of Isoplacidene A, a significant derivatization strategy involves photochemical isomerization.

Research has demonstrated that this compound, along with its isomer Placidene A, can be synthesized from a common precursor, Cyercene A, through photoisomerization upon exposure to sunlight. nih.govacs.org This photochemical conversion represents a straightforward method for generating these specific isomers. The process involves the irradiation of a solution of Cyercene A, leading to a mixture of products including this compound. acs.org This particular reaction highlights a natural and biomimetic approach to derivatization, mimicking processes that may occur in the marine environment where these compounds are found. nih.gov

The core of this strategy is the rearrangement of the polyene chain of Cyercene A, leading to the distinct stereochemistry of this compound. This isomerization can be influenced by the presence of sensitizers, such as Rose Bengal, which can facilitate the reaction and can also lead to the formation of other derivatives like hydroperoxides. nih.govacs.org The ability of γ-pyrones, the structural class to which this compound belongs, to act as triplet sensitizers themselves further supports the role of photochemical processes in the diversification of these natural products. nih.govacs.org

While extensive synthetic efforts have focused on the total synthesis of related pyrone polyketides, systematic derivatization of the this compound scaffold itself to create a broad library of analogs with varied functional groups is an area that warrants further exploration. thieme-connect.de Such efforts would be invaluable for a comprehensive understanding of its structure-activity landscape.

Biosynthesis of Isoprenoid Analogs

The biosynthesis of this compound and its analogs is rooted in the polyketide pathway. Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). researchgate.netnih.gov In marine mollusks, where this compound is found, these compounds are believed to be biosynthesized de novo. researchgate.net The biosynthesis of the polypropionate chain of these molecules likely involves the use of propionate (B1217596) as a precursor, which is converted to methylmalonyl-CoA. researchgate.net

The generation of isoprenoid-like analogs of this compound would involve the manipulation of the PKS machinery responsible for its production. Advances in the genetic engineering of PKS pathways offer the potential to create novel analogs. nih.gov By altering the domains within the PKS enzyme, it is theoretically possible to incorporate different extender units, leading to variations in the alkyl chain of the this compound backbone. This could include the introduction of functionalities not typically found in natural polypropionates.

Furthermore, understanding the complete biosynthetic pathway of this compound could enable the production of its precursors, which could then be chemically modified to generate a wider array of analogs. While the specific PKS responsible for this compound has not been characterized, studies on related polyketide biosyntheses in marine organisms provide a foundational understanding for future research in this area. researchgate.net

Rational Design of this compound Analogs for Enhanced Properties

Rational design of analogs involves using the structural information of a lead compound to design new molecules with improved properties, such as enhanced biological activity or better pharmacokinetic profiles. iosrjournals.orglarvol.com For this compound, this process would begin with an understanding of its three-dimensional structure and its interaction with biological targets.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a pivotal role in the rational design process. larvol.com By modeling the interaction of virtual this compound analogs with potential biological targets, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired enhanced properties. Although specific rational design studies on this compound are not extensively documented, the principles have been successfully applied to other complex natural products, providing a clear path forward for future research. nih.govnih.gov

Elucidating SAR through Analog Synthesis and Evaluation

The structure-activity relationship (SAR) of a compound class is determined by synthesizing a series of analogs and evaluating their biological activity. iosrjournals.org For this compound, a comprehensive SAR study would involve the systematic modification of its structure and the assessment of the resulting changes in biological effect.

A pivotal aspect of the SAR of pyrone-containing polyketides is the nature of the pyrone ring itself. Studies on other γ-pyrone polyketides, such as the goondapyrones, have shown that the γ-pyrone isomer often exhibits significantly higher biological activity compared to the corresponding α-pyrone isomer. mdpi.comresearchgate.netnih.govuq.edu.aucolab.ws This suggests that the γ-pyrone moiety in this compound is likely a critical determinant of its biological function.

While a detailed SAR study with a wide range of this compound analogs and their specific biological activities is not yet available in the public domain, the data from related compounds provides a strong foundation for future investigations. The synthesis and evaluation of a library of this compound analogs are necessary to fully elucidate its SAR and to unlock its potential for therapeutic applications.

| Compound Class | Isomer Type | Relative Potency (Anthelmintic Assay) | Reference |

| Goondapyrones | γ-Pyrone | High | mdpi.comresearchgate.netnih.govuq.edu.aucolab.ws |

| Goondapyrones | α-Pyrone | Low | mdpi.comresearchgate.netnih.govuq.edu.aucolab.ws |

Table 1: Comparative Activity of γ-Pyrone and α-Pyrone Polyketides. This table illustrates the general finding that γ-pyrones tend to be more biologically active than their α-pyrone counterparts in the context of anthelmintic assays, providing a basis for inferring the importance of the γ-pyrone core in this compound.

Future Research Directions and Translational Potential for Isoplacidene a

Advancements in Biosynthetic Engineering

The elucidation of the biosynthetic pathway of Isoplacidene A is a crucial step towards its sustainable production. While the exact enzymatic machinery responsible for its synthesis is yet to be fully characterized, future research will likely focus on identifying and characterizing the polyketide synthase (PKS) gene cluster responsible for assembling its intricate carbon skeleton. Advances in genome sequencing and bioinformatic tools will be instrumental in this endeavor.

Metabolic engineering of a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, presents a promising strategy for the production of this compound and its analogs. mdpi.com This would involve introducing the identified biosynthetic genes into a microbial chassis and optimizing the metabolic pathways to enhance product yield. frontiersin.orgmdpi.com Such approaches could overcome the limitations of isolation from natural sources, which often provide low and variable yields. frontiersin.org Furthermore, biosynthetic engineering opens up possibilities for creating novel derivatives of this compound with potentially improved or new biological activities by manipulating the biosynthetic genes. mdpi.com

Innovations in Total Synthesis Towards Scalable Production

A key aspect will be the development of a scalable synthesis that can produce sufficient quantities of this compound for in-depth biological evaluation and potential preclinical studies. nih.govrsc.orgnih.gov This will require robust and high-yielding reactions that can be performed on a gram scale or larger. nih.gov The development of such a synthesis would not only provide access to the natural product itself but also enable the creation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov

Exploration of Novel Biological Activities

While initial studies have hinted at the biological potential of γ-pyrone natural products, a comprehensive exploration of this compound's bioactivities is still needed. thieme-connect.deresearchgate.net Future research should focus on screening this compound against a wide range of biological targets to uncover novel therapeutic applications. nih.govnih.gov This could involve high-throughput screening assays against various cell lines, enzymes, and receptors. frontiersin.org

Given the structural similarities to other bioactive polypropionates, this compound may possess anticancer, antimicrobial, or anti-inflammatory properties. researchgate.net Investigating its mechanism of action at the molecular level will be crucial for understanding its biological function and identifying potential drug targets. nih.govmdpi.com The exploration of the vast and underexplored chemical space of natural products like this compound holds significant promise for the discovery of new lead compounds for drug development. nih.govresearchgate.net

Development of Advanced Analytical Platforms

The detection and characterization of this compound and its metabolites in complex biological matrices require sensitive and selective analytical methods. Future research will likely focus on the development of advanced analytical platforms that can provide comprehensive qualitative and quantitative information. nih.goveuropa.eu This includes the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for accurate mass determination and structural elucidation.

The development of multi-attribute monitoring and real-time monitoring techniques could streamline the analysis process. nih.gov Furthermore, advanced data analytics and machine learning algorithms can be employed to process the large datasets generated by these platforms, helping to identify trends and correlations. nih.goveuropa.eukyvosinsights.com These advanced analytical tools will be essential for pharmacokinetic studies, metabolism studies, and for ensuring the quality and consistency of this compound produced through synthesis or biosynthesis. aveva.com

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry can provide valuable insights into the structure, properties, and reactivity of this compound. schrodinger.comamazon.comamazon.co.uklancaster.ac.uk Molecular modeling and quantum mechanical calculations can be used to predict its three-dimensional structure, conformational preferences, and spectroscopic properties. youtube.com These computational approaches can also be used to study its interactions with biological targets, aiding in the rational design of more potent and selective analogs. schrodinger.com

Furthermore, computational methods can be employed to simulate its synthetic pathways and predict the outcomes of chemical reactions, thereby accelerating the development of efficient total syntheses. ijarsct.co.in The integration of computational chemistry with experimental studies will be a powerful approach to unlock the full potential of this compound in various scientific disciplines. youtube.com

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s binding affinity?

- Methodological Answer: Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Validate docking poses with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for kinetic data. Transparently report software versions and parameter settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.